Navigating the Isonicotinamide Frontier: A Technical Guide to 3-Amino-2-methoxyisonicotinamide and its Therapeutic Potential
Navigating the Isonicotinamide Frontier: A Technical Guide to 3-Amino-2-methoxyisonicotinamide and its Therapeutic Potential
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the chemical and potential biological landscape of 3-Amino-2-methoxyisonicotinamide (CAS Number: 1470249-13-8), a molecule situated at the intersection of two pharmacologically significant scaffolds: 3-aminopyridine and isonicotinamide. While direct and extensive scientific literature on this specific compound is not publicly available, this document serves as an in-depth exploration of its core structural motifs, providing a robust framework for understanding its potential synthesis, mechanism of action, and applications in drug discovery. By examining the rich history and diverse activities of its parent structures, we can illuminate the path forward for investigating this promising, yet under-explored, chemical entity.
Core Compound Identity and Physicochemical Properties
3-Amino-2-methoxyisonicotinamide is a substituted pyridine derivative with the following fundamental properties:
| Property | Value | Source |
| CAS Number | 1470249-13-8 | [1] |
| Molecular Formula | C₇H₉N₃O₂ | [1] |
| Molecular Weight | 167.17 g/mol | [1] |
| Predicted pKa | 14.54 ± 0.50 | [1] |
| Recommended Storage | 2-8°C, protect from light | [1] |
These basic data points provide the foundational knowledge for handling and initial characterization of the compound.
The Pharmacological Significance of the Core Scaffolds
The therapeutic potential of 3-Amino-2-methoxyisonicotinamide can be inferred from the well-established biological activities of its constituent parts: the 3-aminopyridine core and the isonicotinamide moiety.
The 3-Aminopyridine Moiety: A Versatile Pharmacophore
The 3-aminopyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets.[2] Its derivatives have demonstrated a broad spectrum of activities, including:
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Enzyme Inhibition: Aminopyridine-based compounds have been successfully developed as inhibitors of various enzymes crucial in disease pathways. These include:
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Kinases: Such as Protein Kinase C theta (PKCθ) and Glycogen Synthase Kinase-3 (GSK-3), which are implicated in inflammatory diseases and neurodegenerative disorders, respectively.[3][4]
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Proteases: For instance, Beta-secretase 1 (BACE1), a key target in Alzheimer's disease research.[5]
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Metabolic Enzymes: Including mutant Isocitrate Dehydrogenase 2 (IDH2), a target in oncology.[6]
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Anticancer and Immunomodulatory Effects: Derivatives of nicotinamide, a related pyridinecarboxamide, have shown potential as VEGFR-2 inhibitors and inducers of apoptosis.[7]
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Antimicrobial and Antitumor Activities: The 3-aminopyridine structure is a key component in compounds exhibiting antibacterial and antitumor properties.[2]
Isonicotinamide: A Cornerstone of Medicinal Chemistry
Isonicotinamide, an isomer of nicotinamide, and its derivatives have a long-standing history in drug development, most notably in the treatment of tuberculosis (e.g., isoniazid). Modern research continues to uncover new applications for this versatile scaffold:
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Anti-inflammatory Activity: Isonicotinic acid derivatives have been synthesized and shown to be potent inhibitors of reactive oxygen species (ROS) production, indicating significant anti-inflammatory potential.[8]
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Enzyme Inhibition: The isonicotinamide core is present in potent and selective inhibitors of enzymes like GSK-3.[4]
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Coordination Chemistry and Materials Science: The nitrogen atom of the pyridine ring and the amide group of isonicotinamide make it an excellent ligand for forming coordination complexes and novel materials.[9]
Postulated Synthesis and Characterization
While a specific, published synthetic route for 3-Amino-2-methoxyisonicotinamide is not available, a plausible pathway can be designed based on established organic chemistry principles and published syntheses of related analogs.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the formation of the amide bond as a key step, starting from a suitably substituted isonicotinic acid precursor.
Hypothetical Forward Synthesis Workflow
A potential forward synthesis could involve the following key transformations. This proposed workflow is illustrative and would require experimental optimization.
Characterization and Quality Control
Following synthesis, rigorous characterization would be essential to confirm the identity and purity of 3-Amino-2-methoxyisonicotinamide. A standard analytical workflow would include:
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Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC) to determine the purity of the final compound.
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Structural Elucidation:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.
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Mass Spectrometry (MS): To verify the molecular weight of the compound.
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-
Physical Characterization: Melting point determination and potentially single-crystal X-ray diffraction for unambiguous structural confirmation.
Potential Mechanisms of Action and Therapeutic Applications
Given the biological activities of its parent scaffolds, 3-Amino-2-methoxyisonicotinamide could be hypothesized to engage with several key biological targets and pathways.
Kinase Inhibition
The aminopyridine and isonicotinamide moieties are prevalent in kinase inhibitors. It is plausible that 3-Amino-2-methoxyisonicotinamide could exhibit inhibitory activity against kinases implicated in cancer, inflammation, or neurodegenerative diseases. A primary investigation would involve screening against a panel of kinases to identify potential targets.
Modulation of Inflammatory Pathways
The demonstrated anti-inflammatory properties of isonicotinic acid derivatives suggest that 3-Amino-2-methoxyisonicotinamide could modulate inflammatory responses, potentially through the inhibition of ROS production or by targeting key signaling nodes in inflammatory pathways like NF-κB.
Experimental Workflow for Biological Evaluation
A tiered approach to evaluating the biological activity of 3-Amino-2-methoxyisonicotinamide would be prudent:
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Initial Target-Based Screening:
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Enzyme Inhibition Assays: Screen against a panel of relevant enzymes, with a focus on kinases and other targets known to be modulated by aminopyridines and isonicotinamides.
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Binding Assays: Determine the binding affinity for any identified targets.
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-
Cell-Based Assays:
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Cytotoxicity Assays: Evaluate the effect on the viability of various cell lines (e.g., cancer cell lines, immune cells).
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Functional Assays: Measure the effect on specific cellular processes, such as cytokine production in immune cells or proliferation of cancer cells.
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-
In Vivo Studies:
-
If promising in vitro activity is observed, progress to animal models of relevant diseases (e.g., inflammation, cancer) to assess efficacy and pharmacokinetic properties.
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Conclusion and Future Directions
While 3-Amino-2-methoxyisonicotinamide remains a molecule with a limited public research footprint, its structural components suggest a high potential for biological activity. This guide provides a comprehensive framework for researchers and drug developers interested in exploring this and related compounds. The isonicotinamide and 3-aminopyridine scaffolds continue to be fertile ground for the discovery of novel therapeutics. Future research into 3-Amino-2-methoxyisonicotinamide should focus on its synthesis and subsequent biological screening to uncover its therapeutic potential. The insights provided herein, drawn from the extensive literature on its parent structures, offer a rational starting point for these endeavors.
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